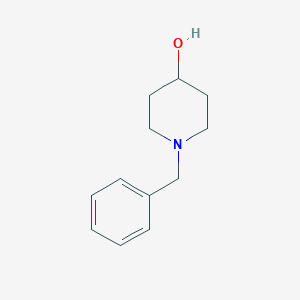

1-Benzyl-4-hydroxypiperidine

説明

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 72991. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

特性

IUPAC Name |

1-benzylpiperidin-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H17NO/c14-12-6-8-13(9-7-12)10-11-4-2-1-3-5-11/h1-5,12,14H,6-10H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BPPZXJZYCOETDA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CCC1O)CC2=CC=CC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H17NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80197083 | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

191.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4727-72-4 | |

| Record name | 1-Benzyl-4-hydroxypiperidine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4727-72-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0004727724 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4727-72-4 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=72991 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1-Benzylpiperidin-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80197083 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-benzylpiperidin-4-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.933 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis of 1-Benzyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 1-benzyl-4-hydroxypiperidine, a key intermediate in the pharmaceutical industry. The document details experimental protocols, presents quantitative data in a comparative format, and includes visualizations of the reaction pathways and workflows to support research and development in drug discovery and process chemistry.

Core Synthesis Pathways

The synthesis of this compound is predominantly achieved through two primary routes: the reduction of 1-benzyl-4-piperidone and the N-alkylation of 4-hydroxypiperidine. A third, less common but efficient, one-pot method involves the reductive amination of 4-hydroxypiperidine with benzaldehyde. Each of these pathways offers distinct advantages and is suited to different laboratory settings and scalable production requirements.

Pathway 1: Reduction of 1-Benzyl-4-piperidone

This approach begins with the commercially available 1-benzyl-4-piperidone and reduces the ketone functionality to the corresponding secondary alcohol. The two most common methods for this transformation are catalytic hydrogenation and reduction with sodium borohydride.

Method A: Catalytic Hydrogenation with Palladium on Carbon (Pd/C)

Catalytic hydrogenation is a clean and efficient method for the reduction of ketones. It typically involves the use of a palladium catalyst supported on carbon (Pd/C) under a hydrogen atmosphere.

Experimental Protocol:

In a high-pressure hydrogenation reactor, a solution of 1-benzyl-4-piperidone (1 equivalent) in an appropriate solvent such as methanol or ethanol is prepared. A catalytic amount of 5% or 10% Palladium on Carbon (Pd/C) is added to the solution. The reactor is then sealed and purged with an inert gas, such as nitrogen or argon, before being pressurized with hydrogen gas (typically 1-5 atm). The reaction mixture is stirred vigorously at a controlled temperature (e.g., room temperature to 50°C) until the reaction is complete, which can be monitored by techniques like Thin Layer Chromatography (TLC) or Gas Chromatography (GC). Upon completion, the reactor is carefully depressurized, and the catalyst is removed by filtration through a pad of Celite. The filtrate is then concentrated under reduced pressure to yield the crude this compound, which can be further purified by recrystallization or column chromatography.

Method B: Reduction with Sodium Borohydride (NaBH₄)

Sodium borohydride is a mild and selective reducing agent that is widely used for the reduction of aldehydes and ketones. This method is often preferred in a standard laboratory setting due to its operational simplicity.

Experimental Protocol:

To a stirred solution of 1-benzyl-4-piperidone (1 equivalent) in a protic solvent like methanol or ethanol at 0°C (ice bath), sodium borohydride (NaBH₄) (typically 1.1 to 1.5 equivalents) is added portion-wise. The reaction mixture is then allowed to warm to room temperature and stirred for a period of 1 to 4 hours, with the progress monitored by TLC. Once the starting material is consumed, the reaction is quenched by the slow addition of water or a dilute acid (e.g., 1 M HCl) to decompose the excess NaBH₄ and the borate esters. The product is then extracted with an organic solvent such as ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to afford this compound.

Pathway 2: N-Alkylation of 4-Hydroxypiperidine

This synthetic route involves the direct benzylation of the secondary amine of 4-hydroxypiperidine using a benzyl halide in the presence of a base.

Experimental Protocol:

To a solution of 4-hydroxypiperidine (1 equivalent) in a suitable solvent such as acetonitrile, dimethylformamide (DMF), or a lower-boiling solvent like methanol, a base such as potassium carbonate (K₂CO₃) or triethylamine (Et₃N) (typically 2-3 equivalents) is added. The mixture is stirred, and benzyl bromide or benzyl chloride (1.0 to 1.2 equivalents) is added dropwise. The reaction is then heated to a temperature ranging from room temperature to the reflux temperature of the solvent and monitored by TLC. After the reaction is complete, the inorganic salts are removed by filtration. The filtrate is concentrated, and the residue is taken up in an organic solvent and washed with water to remove any remaining salts and base. The organic layer is dried, filtered, and concentrated to give the crude product, which can be purified by distillation under reduced pressure or column chromatography.

Pathway 3: One-Pot Reductive Amination

This pathway offers an efficient one-pot synthesis of this compound from 4-hydroxypiperidine and benzaldehyde, using a suitable reducing agent.

Experimental Protocol:

In a reaction vessel, 4-hydroxypiperidine (1 equivalent) and benzaldehyde (1 equivalent) are dissolved in a solvent such as methanol or dichloromethane. The mixture is stirred at room temperature to allow for the formation of the corresponding iminium ion intermediate. A reducing agent, such as sodium triacetoxyborohydride (NaBH(OAc)₃) or sodium cyanoborohydride (NaBH₃CN) (typically 1.5 equivalents), is then added portion-wise. These reducing agents are selective for the iminium ion in the presence of the aldehyde. The reaction is stirred at room temperature until completion, as indicated by TLC. The reaction is then quenched with a saturated aqueous solution of sodium bicarbonate. The product is extracted with an organic solvent, and the combined organic layers are washed with brine, dried, and concentrated to yield this compound.

Quantitative Data Summary

| Pathway | Method | Starting Materials | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Purity (%) |

| 1 | A | 1-Benzyl-4-piperidone | Pd/C, H₂ | Methanol | 25-50 | 2-8 | >95 | >98 |

| 1 | B | 1-Benzyl-4-piperidone | NaBH₄ | Methanol | 0 - RT | 1-4 | 90-98 | >97 |

| 2 | - | 4-Hydroxypiperidine | Benzyl bromide, K₂CO₃ | Acetonitrile | Reflux | 4-8 | 85-95 | >98 |

| 3 | - | 4-Hydroxypiperidine, Benzaldehyde | NaBH(OAc)₃ | Dichloromethane | RT | 12-24 | 80-90 | >95 |

Visualization of Synthesis Pathways

Caption: Overview of the main synthetic pathways to this compound.

Caption: General experimental workflow for the reduction of 1-benzyl-4-piperidone.

Caption: General experimental workflow for the N-alkylation of 4-hydroxypiperidine.

An In-depth Technical Guide on the Physicochemical Properties of 1-Benzyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-hydroxypiperidine, with CAS number 4727-72-4, is a heterocyclic organic compound that serves as a crucial intermediate in the synthesis of a wide array of pharmaceutical agents.[1] Its structure, featuring a piperidine ring substituted with a benzyl group at the nitrogen atom and a hydroxyl group at the 4-position, provides a versatile scaffold for the development of active pharmaceutical ingredients (APIs), particularly those targeting neurological and psychiatric conditions.[1] This guide provides a comprehensive overview of its core physicochemical properties, detailed experimental protocols for their determination, and a representative synthetic workflow.

Core Physicochemical Properties

The utility of this compound in drug design and synthesis is largely dictated by its physicochemical characteristics. These properties influence its reactivity, solubility, and pharmacokinetic behavior in more complex derivatives.

Structural and General Properties

A summary of the fundamental properties of this compound is presented below.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| CAS Number | 4727-72-4 | [1][2] |

| Synonyms | N-Benzyl-4-hydroxypiperidine, 1-Benzyl-4-piperidinol | [1][2] |

Thermal and Physical Properties

The thermal stability and physical state are critical for handling, storage, and reaction conditions.

| Property | Value | Reference |

| Melting Point | 61-63 °C | [1][3] |

| Boiling Point | 127-128 °C at 2 mmHg | [3] |

| 294.4 °C at 760 mmHg | [1] | |

| Density | ~1.1 g/cm³ | [1] |

| Flash Point | 123.5 °C | [1] |

Solubility and Partitioning

Solubility is a key determinant of a compound's suitability for various reaction media and its potential bioavailability in derivative compounds.

| Property | Value | Reference |

| Solubility Profile | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone, Methanol. | [3][4] |

| Aqueous Solubility (Log S) | -2.72 (Predicted) | [5] |

| Octanol/Water Partition Coefficient (LogP) | 1.3 - 2.26 (Predicted) | [5] |

| pKa (Predicted) | 14.87 ± 0.20 | [3] |

Experimental Protocols

Detailed and standardized methodologies are essential for the accurate and reproducible determination of physicochemical properties.

Melting Point Determination

The melting point is a fundamental indicator of a compound's purity.

Principle: A small, finely powdered sample of the organic solid is heated slowly at a controlled rate. The temperature range from the first sign of melting (the appearance of liquid) to the complete liquefaction of the solid is recorded as the melting point range.[6] Pure compounds typically exhibit a sharp melting range of 0.5-1.0°C.

Apparatus:

-

Melting point apparatus (e.g., Mel-Temp or Thiele tube)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Mortar and pestle

Procedure:

-

Ensure the sample of this compound is dry and finely powdered using a mortar and pestle.[7][8]

-

Pack the powdered sample into a capillary tube to a height of 1-2 cm by tapping the sealed end gently on a hard surface.[8]

-

Place the capillary tube in the heating block of the melting point apparatus, ensuring the sample is aligned with the viewing lens and the thermometer bulb.

-

Heat the apparatus rapidly to a temperature approximately 10-15°C below the expected melting point (61-63°C).

-

Decrease the heating rate to approximately 2°C per minute to allow for thermal equilibrium.

-

Record the temperature (T1) at which the first drop of liquid appears.

-

Record the temperature (T2) at which the entire sample has melted into a clear liquid.[7]

-

The melting point is reported as the range T1-T2. For a pure sample, this range should be narrow.[6]

Solubility Determination

Principle: This protocol determines the qualitative solubility of a compound in various solvents, which helps in classifying the compound and selecting appropriate solvents for reactions and purification.

Apparatus:

-

Small test tubes

-

Graduated cylinder or pipettes

-

Vortex mixer or stirring rods

-

Balance

Procedure:

-

Weigh approximately 25 mg of this compound and place it into a small test tube.[9]

-

Add 0.75 mL of the desired solvent (e.g., water, ethanol, dichloromethane) to the test tube in small portions.[9]

-

After each addition, vigorously shake or vortex the test tube for at least 30 seconds to facilitate dissolution.[9]

-

Visually inspect the solution against a contrasting background to determine if the solid has completely dissolved.

-

Record the compound as "soluble," "partially soluble," or "insoluble" in the specific solvent at that concentration.[10]

-

For quantitative analysis, a saturation shake-flask method can be employed, where an excess of the solid is equilibrated with the solvent over an extended period (e.g., 24-48 hours) at a constant temperature.[11][12] The concentration of the dissolved compound in the filtered supernatant is then determined using a suitable analytical technique like HPLC or UV-Vis spectroscopy.

Synthesis Workflow Visualization

This compound is a key building block. While it is not directly involved in signaling pathways, its synthesis is a critical workflow in medicinal chemistry. The diagram below illustrates a common synthetic route starting from 4-hydroxypiperidine.

This N-alkylation reaction is a standard method for preparing N-substituted piperidines, involving the reaction of a secondary amine (4-hydroxypiperidine) with an alkyl halide (benzyl chloride) in the presence of a base to neutralize the HCl byproduct.[13]

References

- 1. innospk.com [innospk.com]

- 2. 1-Benzylpiperidin-4-ol | C12H17NO | CID 78461 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 4727-72-4 [chemicalbook.com]

- 4. This compound | CAS:4727-72-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. 4727-72-4 | this compound | Aryls | Ambeed.com [ambeed.com]

- 6. athabascau.ca [athabascau.ca]

- 7. scribd.com [scribd.com]

- 8. byjus.com [byjus.com]

- 9. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 10. Measuring Solubility | Secondaire | Alloprof [alloprof.qc.ca]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 13. Organic Syntheses Procedure [orgsyn.org]

An In-Depth Technical Guide to 1-Benzyl-4-hydroxypiperidine (CAS: 4727-72-4)

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-hydroxypiperidine, with the CAS number 4727-72-4, is a pivotal chemical intermediate in the synthesis of a wide array of pharmaceutical compounds. Its structural features, comprising a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 4-position, make it a versatile building block for creating complex molecules with significant therapeutic potential. This technical guide provides a comprehensive overview of its chemical and physical properties, detailed experimental protocols for its synthesis and key reactions, and an exploration of its role in the development of bioactive molecules, particularly as a precursor to compounds targeting the histamine H3 receptor.

Chemical and Physical Properties

This compound is a white to off-white crystalline powder.[1][2] Its fundamental properties are summarized in the table below, providing essential data for laboratory and industrial applications.

| Property | Value | Reference(s) |

| CAS Number | 4727-72-4 | [1] |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1][2] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Melting Point | 61-63 °C | [1][3] |

| Boiling Point | 294.4 ± 0.0 °C at 760 mmHg | [3] |

| Density | 1.1 ± 0.1 g/cm³ | [3] |

| Flash Point | 123.5 ± 16.5 °C | [3] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [4] |

| Purity | Typically ≥98.0% | [3] |

Synthesis and Key Reactions

The synthesis of this compound is most commonly achieved through the N-benzylation of 4-hydroxypiperidine. This reaction involves the attachment of a benzyl group to the nitrogen atom of the piperidine ring. A detailed experimental protocol is provided below.

Experimental Protocol: Synthesis of this compound

This protocol details the N-benzylation of 4-hydroxypiperidine using benzyl bromide and potassium carbonate as the base.

Materials:

-

4-Hydroxypiperidine

-

Benzyl bromide

-

Potassium carbonate (K₂CO₃), anhydrous

-

Toluene

-

Methyl tert-butyl ether

-

Water

Procedure:

-

In a 2-liter three-necked flask equipped with a magnetic stirrer, dissolve 101.2 g (1 mol) of 3-hydroxypiperidine in 1 liter of toluene.

-

Add 276.4 g (2 mol) of potassium carbonate to the solution.

-

Slowly add 153.9 g (0.9 mol) of benzyl bromide dropwise to the mixture.

-

Heat the reaction mixture to 40-50 °C and maintain this temperature for 5 hours, monitoring the reaction progress using gas chromatography (GC).

-

Once the reaction is complete, allow the mixture to cool to room temperature.

-

Concentrate the solvent under reduced pressure to remove the toluene.

-

Distill off the low-boiling point substances under reduced pressure (42-69 °C at 2 torr).

-

Add 1.2 liters of methyl tert-butyl ether to the residue at room temperature and filter out any insoluble materials. The filtrate contains the N-benzyl-3-trimethylsilyloxypiperidine intermediate.

-

The intermediate is then deprotected to yield this compound.

Key Reaction: Oxidation to 1-Benzyl-4-piperidone

A crucial subsequent reaction is the oxidation of the hydroxyl group of this compound to form 1-Benzyl-4-piperidone, a key intermediate in the synthesis of various pharmaceuticals, including fentanyl analogs.

Experimental Protocol: Oxidation using Pyridinium Chlorochromate (PCC)

Materials:

-

This compound

-

Pyridinium chlorochromate (PCC)

-

Dichloromethane (CH₂Cl₂)

-

Silica gel

-

Molecular sieves or Celite

Procedure:

-

In a round-bottom flask, dissolve this compound in dichloromethane.

-

Add molecular sieves or Celite to the flask.

-

Add one equivalent of PCC to the solution.

-

Stir the reaction mixture at room temperature. The reaction is typically an elimination reaction where the C-O single bond is converted to a C-O double bond.[5]

-

The progress of the oxidation can be monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture will contain the oxidized product, 1-Benzyl-4-piperidone, and byproducts including Cr(IV) and pyridinium hydrochloride.[5]

-

The crude product is then purified by filtration through a pad of silica gel to remove the chromium salts, followed by evaporation of the solvent.

Below is a workflow diagram illustrating the synthesis and a key subsequent reaction of this compound.

Applications in Drug Discovery and Development

This compound serves as a crucial starting material and intermediate in the synthesis of a variety of active pharmaceutical ingredients (APIs).[1][2] Its derivatives have been investigated for a range of therapeutic applications, most notably as antagonists for the histamine H3 receptor.

Precursor for Histamine H3 Receptor Antagonists

Derivatives of this compound have shown significant potential as histamine H3 receptor (H3R) antagonists.[6][7] H3Rs are primarily found in the central nervous system and act as presynaptic autoreceptors and heteroreceptors, regulating the release of histamine and other neurotransmitters like dopamine, norepinephrine, and acetylcholine.[8] By blocking these receptors, H3R antagonists can increase the release of these neurotransmitters, which is a therapeutic strategy for conditions such as narcolepsy, Alzheimer's disease, and schizophrenia.[8]

The structure-activity relationship (SAR) studies of 4-hydroxypiperidine-based H3R antagonists have highlighted the importance of the N-benzyl group for potent activity.[7]

Histamine H3 Receptor Signaling Pathway

The histamine H3 receptor is a G-protein coupled receptor (GPCR) that primarily couples to the Gαi/o protein.[9] Activation of the H3R initiates a signaling cascade that leads to the inhibition of adenylyl cyclase, resulting in decreased intracellular cyclic AMP (cAMP) levels.[1] This, in turn, affects the activity of protein kinase A (PKA) and the transcription factor CREB.[1] H3R activation also modulates other signaling pathways, including the MAPK and PI3K/AKT pathways, and can influence intracellular calcium levels and the Na+/H+ exchanger.[1]

Below is a diagram illustrating the major signaling pathways associated with the histamine H3 receptor.

Safety and Handling

This compound is classified as a hazardous substance. It is harmful if swallowed and causes skin and serious eye irritation. It may also cause respiratory irritation. Appropriate personal protective equipment (PPE), including gloves, eye protection, and a dust mask, should be worn when handling this compound. Store in a cool, dry, and well-ventilated area in a tightly sealed container.

Conclusion

This compound is a chemical intermediate of significant value in the pharmaceutical industry. Its straightforward synthesis and the reactivity of its hydroxyl group make it an ideal starting point for the creation of more complex molecules. Its role as a precursor to potent histamine H3 receptor antagonists highlights its importance in the development of treatments for various central nervous system disorders. A thorough understanding of its properties, synthesis, and reactivity is essential for researchers and drug development professionals working in this area.

References

- 1. researchgate.net [researchgate.net]

- 2. The histamine H3 receptor: an attractive target for the treatment of cognitive disorders - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. This compound | CAS:4727-72-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 5. chem.libretexts.org [chem.libretexts.org]

- 6. 4-Oxypiperidine Ethers as Multiple Targeting Ligands at Histamine H3 Receptors and Cholinesterases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. 4-Hydroxypiperidines and Their Flexible 3-(Amino)propyloxy Analogues as Non-Imidazole Histamine H3 Receptor Antagonist: Further Structure–Activity Relationship Exploration and In Vitro and In Vivo Pharmacological Evaluation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. What are H3 receptor modulators and how do they work? [synapse.patsnap.com]

- 9. Histamine H3 receptor - Wikipedia [en.wikipedia.org]

Spectroscopic Profile of 1-Benzyl-4-hydroxypiperidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the key spectroscopic data for the versatile pharmaceutical intermediate, 1-Benzyl-4-hydroxypiperidine (CAS No: 4727-72-4). The document presents nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) data in a structured format, complete with detailed experimental protocols. This guide is intended to serve as a valuable resource for researchers and professionals engaged in the synthesis, characterization, and application of this important compound.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data obtained for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 7.32 - 7.22 | m | 5H | Ar-H |

| 3.41 | s | 2H | -CH ₂-Ph |

| 3.57 (approx.) | m | 1H | CH -OH |

| 2.75 - 2.73 | d | 2H | Piperidine-H (axial, adjacent to N) |

| 1.90 - 1.85 | m | 2H | Piperidine-H (equatorial, adjacent to N) |

| 1.68 (approx.) | m | 2H | Piperidine-H (axial, adjacent to C-OH) |

| 1.52 (approx.) | m | 2H | Piperidine-H (equatorial, adjacent to C-OH) |

| 4.5 (approx.) | s (broad) | 1H | -OH |

¹³C NMR (100 MHz, DMSO-d₆) [1]

| Chemical Shift (δ) ppm | Assignment |

| 138.63 | Ar-C (quaternary) |

| 129.35 | Ar-C H |

| 128.19 | Ar-C H |

| 126.94 | Ar-C H |

| 64.02 | C H-OH |

| 62.69 | -C H₂-Ph |

| 53.93 | Piperidine-C H₂ (adjacent to N) |

| 39.93 | Piperidine-C H₂ (adjacent to C-OH) |

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300 - 3500 | Strong, Broad | O-H stretch (alcohol) |

| 3020 - 3080 | Medium | C-H stretch (aromatic) |

| 2800 - 3000 | Medium | C-H stretch (aliphatic) |

| 1600, 1495, 1450 | Medium-Weak | C=C stretch (aromatic ring) |

| 1050 - 1150 | Strong | C-O stretch (secondary alcohol) |

| 700 - 750 | Strong | C-H out-of-plane bend (monosubstituted benzene) |

Mass Spectrometry (MS)

Electron Ionization (EI) at 75 eV [2]

| m/z | Relative Intensity (%) | Proposed Fragment |

| 191 | 44.7 | [M]⁺ (Molecular Ion) |

| 100 | - | [M - C₇H₇]⁺ |

| 92 | 16.1 | [C₇H₈]⁺ (Toluene) |

| 91 | 100.0 | [C₇H₇]⁺ (Tropylium ion) |

| 65 | 12.0 | [C₅H₅]⁺ |

| 56 | 11.0 | [C₄H₈]⁺ |

| 44 | 13.7 | [C₂H₆N]⁺ |

| 42 | 13.1 | [C₂H₄N]⁺ |

Experimental Protocols

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: Approximately 10-20 mg of this compound was dissolved in 0.5-0.7 mL of deuterated dimethyl sulfoxide (DMSO-d₆). The solution was then filtered into a 5 mm NMR tube.

Data Acquisition: ¹H and ¹³C NMR spectra were acquired on a 400 MHz spectrometer. For the ¹H spectrum, a standard pulse sequence was used with a sufficient number of scans to achieve a good signal-to-noise ratio. For the ¹³C spectrum, a proton-decoupled pulse sequence was employed. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard.

Infrared (IR) Spectroscopy

Sample Preparation: A small amount of solid this compound was placed directly onto the diamond crystal of an Attenuated Total Reflectance (ATR) accessory.

Data Acquisition: The FT-IR spectrum was recorded using a Fourier Transform Infrared (FT-IR) spectrometer. The spectrum was collected in the range of 4000-650 cm⁻¹ with a resolution of 4 cm⁻¹. An air background spectrum was subtracted from the sample spectrum.

Mass Spectrometry (MS)

Sample Introduction: The sample was introduced into the mass spectrometer via a direct insertion probe.

Ionization and Analysis: Mass spectra were obtained using an electron ionization (EI) source operating at 75 eV. The resulting ions were separated by a quadrupole mass analyzer and detected. The mass-to-charge ratio (m/z) of the ions was recorded.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

References

An In-depth Technical Guide on the Crystal Structure Analysis of 1-Benzyl-4-hydroxypiperidine

Disclaimer: Despite a comprehensive literature search, a complete, publicly available crystal structure determination for 1-Benzyl-4-hydroxypiperidine could not be found. This guide, therefore, provides a detailed overview of its known properties and presents plausible, detailed experimental protocols for its synthesis and crystallization based on established chemical methodologies for similar compounds. To fulfill the core requirement of presenting crystallographic data, this whitepaper includes the crystal structure analysis of a closely related compound, 1-benzyl-4-phenyl-4-piperidinol hydrochloride , as an illustrative example of the expected structural parameters.

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmaceutical compounds. Its structural motif, featuring a piperidine ring, is a common scaffold in medicinal chemistry due to its favorable pharmacokinetic properties. This compound serves as a precursor for the development of drugs targeting neurological and psychiatric disorders.[1] Derivatives of this compound have also been explored for their potential as histamine H3 receptor antagonists.[2]

This technical guide is designed for researchers, scientists, and professionals in drug development, providing a comprehensive overview of the synthesis, purification, and crystallographic analysis of this compound.

Chemical and Physical Properties

A summary of the key chemical and physical properties of this compound is presented in Table 1. This data is essential for its handling, synthesis, and characterization.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [1] |

| Molecular Weight | 191.27 g/mol | [1] |

| Appearance | White to off-white crystalline powder | [1] |

| Melting Point | 61-63 °C | [3] |

| Boiling Point | 127-128 °C at 2 mmHg | [3] |

| CAS Number | 4727-72-4 | [1] |

Experimental Protocols

The following sections detail plausible experimental procedures for the synthesis and crystallization of this compound.

Synthesis of this compound

The synthesis of this compound can be effectively achieved via reductive amination of 4-hydroxypiperidine with benzaldehyde, followed by reduction of the intermediate iminium ion.

Materials:

-

4-Hydroxypiperidine

-

Benzaldehyde

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

Dichloromethane (DCM)

-

Sodium bicarbonate (NaHCO₃), saturated solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Rotary evaporator

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

In a 250 mL round-bottom flask, dissolve 4-hydroxypiperidine (1.0 eq) in dichloromethane (DCM).

-

Add benzaldehyde (1.0 eq) to the solution and stir the mixture at room temperature for 30 minutes.

-

Slowly add sodium triacetoxyborohydride (1.5 eq) to the reaction mixture in portions over 15 minutes.

-

Allow the reaction to stir at room temperature for 12-18 hours.

-

Quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate.

-

Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3 x 50 mL).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure using a rotary evaporator to yield the crude product.

-

The crude product can be purified by column chromatography on silica gel using a gradient of ethyl acetate in hexanes.

Crystallization

Single crystals suitable for X-ray diffraction can be obtained through slow evaporation.

Materials:

-

Crude this compound

-

Ethanol

-

Hexanes

-

Beaker or vial

-

Watch glass

Procedure:

-

Dissolve the purified this compound in a minimal amount of warm ethanol.

-

Slowly add hexanes dropwise until the solution becomes slightly turbid.

-

Warm the solution gently until it becomes clear again.

-

Cover the beaker or vial with a watch glass, leaving a small opening to allow for slow evaporation of the solvent at room temperature.

-

Allow the solution to stand undisturbed for several days.

-

Collect the resulting crystals by filtration.

Visualization of Experimental Workflow and Potential Biological Interaction

The following diagrams illustrate the synthetic workflow and a hypothetical signaling pathway.

Illustrative Crystal Structure Analysis: 1-benzyl-4-phenyl-4-piperidinol hydrochloride

As a proxy for the crystallographic data of this compound, the data for 1-benzyl-4-phenyl-4-piperidinol hydrochloride is presented in Table 2. This data provides a valuable reference for the expected structural parameters of the 1-benzylpiperidine scaffold.

| Parameter | Value |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.89(1) |

| b (Å) | 11.16(1) |

| c (Å) | 13.56(2) |

| α (°) | 90 |

| β (°) | 113.8(1) |

| γ (°) | 90 |

| Volume (ų) | 1646(4) |

| Z | 4 |

| Density (calculated) (g/cm³) | 1.28 |

| R-factor (%) | 7.9 |

Data obtained from a representative related structure.

Conclusion

While a definitive crystal structure for this compound is not publicly available, this technical guide provides a comprehensive framework for its synthesis, crystallization, and analysis. The provided experimental protocols are robust and based on well-established chemical transformations. The illustrative crystallographic data from a closely related compound offers valuable insights into the expected structural features of this important pharmaceutical intermediate. The workflows and diagrams presented herein serve as a useful resource for researchers engaged in the study of piperidine derivatives and their role in drug discovery.

References

The Solubility Profile of 1-Benzyl-4-hydroxypiperidine in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the solubility characteristics of 1-Benzyl-4-hydroxypiperidine (CAS No. 4727-72-4), a key intermediate in pharmaceutical synthesis. Due to a lack of extensive experimentally-derived quantitative solubility data in public literature, this document combines reported qualitative solubility information with computationally predicted aqueous solubility values. Furthermore, a comprehensive, standardized experimental protocol for determining the thermodynamic solubility of this compound in various organic solvents is presented. This guide is intended to be a valuable resource for researchers and professionals involved in the development and handling of this compound.

Introduction

This compound is a white to off-white crystalline powder with a molecular weight of 191.27 g/mol and a melting point in the range of 61-63°C.[1][2][3] Its chemical structure, which includes a benzyl group, a piperidine ring, and a hydroxyl group, makes it a versatile building block in the synthesis of various active pharmaceutical ingredients (APIs). Understanding the solubility of this compound in different organic solvents is crucial for its application in chemical reactions, purification processes, and formulation development.

Solubility Data

Qualitative Solubility

This compound has been reported to be soluble in a variety of organic solvents. This qualitative information is summarized in the table below.

| Solvent Class | Specific Solvents |

| Chlorinated Solvents | Chloroform, Dichloromethane[4] |

| Esters | Ethyl Acetate[4] |

| Sulfoxides | Dimethyl Sulfoxide (DMSO)[4] |

| Ketones | Acetone[4] |

| Alcohols | Methanol, Ethanol (reported as "freely soluble") |

| Ethers | Tetrahydrofuran (THF) (reported as "freely soluble") |

Quantitative Aqueous Solubility (Predicted)

Quantitative solubility data in water has been predicted using computational models. It is important to note that these are theoretical values and should be confirmed by experimental analysis.

| Prediction Method | Solubility (mg/mL) | Solubility (mol/L) |

| ESOL | 1.78 | 0.00933 |

| SILICOS-IT | 0.362 | 0.00189 |

Data sourced from Ambeed.com. These values are computationally predicted and not experimentally verified.

Experimental Protocol for Solubility Determination

The following is a detailed methodology for the experimental determination of the thermodynamic solubility of this compound in an organic solvent using the saturation shake-flask method.

Materials and Equipment

-

This compound (purity >98%)

-

Selected organic solvents (analytical grade)

-

Analytical balance (± 0.1 mg)

-

Vials with screw caps

-

Constant temperature shaker bath or incubator

-

Syringe filters (chemically compatible with the solvent)

-

Volumetric flasks and pipettes

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV) or Gas Chromatography (GC) system.

Experimental Workflow

Caption: Experimental workflow for solubility determination.

Step-by-Step Procedure

-

Preparation of Saturated Solution:

-

Accurately weigh an amount of this compound that is in excess of its expected solubility and add it to a vial.

-

Pipette a known volume of the desired organic solvent into the vial.

-

Securely cap the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a constant temperature shaker bath set to the desired temperature (e.g., 25°C).

-

Shake the vials for a sufficient period (typically 24-48 hours) to ensure that equilibrium is reached between the dissolved and undissolved solid.

-

-

Sample Collection and Preparation:

-

Remove the vials from the shaker and allow the undissolved solid to settle.

-

Carefully withdraw a sample of the supernatant using a syringe.

-

Immediately filter the supernatant through a chemically compatible syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Analysis:

-

Accurately dilute a known volume of the filtered supernatant with the appropriate solvent to a concentration that falls within the linear range of the analytical method.

-

Analyze the diluted sample using a validated HPLC or GC method to determine the concentration of this compound.

-

-

Quantification:

-

Prepare a series of standard solutions of this compound of known concentrations.

-

Generate a calibration curve by plotting the analytical response versus the concentration of the standard solutions.

-

Use the calibration curve to determine the concentration of this compound in the diluted sample.

-

Calculate the solubility in the original undiluted sample, taking into account the dilution factor. The result can be expressed in units such as mg/mL or mol/L.

-

Conclusion

This technical guide has consolidated the available solubility information for this compound, highlighting its solubility in several common organic solvents and providing predicted aqueous solubility data. The detailed experimental protocol offers a robust framework for researchers to determine the precise thermodynamic solubility of this compound in various solvents, which is essential for its effective use in research and drug development. The generation of comprehensive, experimentally-verified solubility data is encouraged to further enhance the understanding and application of this important pharmaceutical intermediate.

References

Thermal Stability and Decomposition of 1-Benzyl-4-hydroxypiperidine: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current understanding of the thermal stability and decomposition profile of 1-Benzyl-4-hydroxypiperidine (CAS No. 4727-72-4). This compound is a key intermediate in the synthesis of various pharmaceutical agents, making a thorough knowledge of its thermal properties crucial for safe handling, storage, and process development. While specific experimental data on its thermal decomposition is limited in publicly available literature, this document synthesizes known properties and outlines standard methodologies for its thermal analysis.

Physicochemical Properties

A summary of the key physical and chemical properties of this compound is presented below. These parameters are essential for handling and storage protocols.

| Property | Value | Source |

| Molecular Formula | C₁₂H₁₇NO | [1][2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Appearance | White to off-white crystalline powder | [2] |

| Melting Point | 61-63 °C | [2][3][4] |

| Boiling Point | 294.4 °C @ 760 mmHg; 127-128 °C @ 2 mmHg | [2][3][4] |

| Flash Point | 123.5 °C | [2] |

| Density | ~1.1 g/cm³ | [2] |

| Solubility | Soluble in Chloroform, Dichloromethane, Ethyl Acetate, DMSO, Acetone | [5] |

Thermal Stability and Hazardous Decomposition

Currently, a specific decomposition temperature for this compound is not reported in available safety data sheets.[1][6] However, it is known to be a stable compound under standard conditions, though it is hygroscopic and should be protected from moisture.[1][2] Incompatible materials include strong oxidizing agents and strong acids.[1]

Upon combustion or thermal decomposition, this compound is expected to release hazardous substances. The primary hazardous decomposition products identified are:

Thermal decomposition can lead to the release of irritating gases and vapors.[7]

Experimental Protocols for Thermal Analysis

To definitively determine the thermal stability and decomposition profile of this compound, Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are the recommended analytical techniques. The following are generalized experimental protocols that can be adapted for this compound.

Thermogravimetric Analysis (TGA)

Objective: To determine the temperature at which the compound begins to decompose and to quantify its mass loss as a function of temperature.

Methodology:

-

Sample Preparation: A small, representative sample of this compound (typically 5-10 mg) is accurately weighed into a TGA crucible (e.g., alumina, platinum).

-

Instrument Setup: The TGA instrument is purged with an inert gas (e.g., nitrogen, argon) at a constant flow rate (e.g., 20-50 mL/min) to prevent oxidative decomposition.

-

Temperature Program: The sample is heated at a constant rate, for example, 10 °C/min, over a temperature range that encompasses the expected decomposition, such as from ambient temperature to 600 °C.

-

Data Analysis: The resulting TGA curve plots the percentage of mass loss against temperature. The onset temperature of decomposition is determined from this curve.

Differential Scanning Calorimetry (DSC)

Objective: To determine the melting point, heat of fusion, and to detect any other thermal events such as solid-solid transitions or the onset of decomposition.

Methodology:

-

Sample Preparation: A small amount of this compound (typically 2-5 mg) is hermetically sealed in an aluminum DSC pan. An empty, sealed pan is used as a reference.

-

Instrument Setup: The DSC cell is purged with an inert gas.

-

Temperature Program: The sample and reference are subjected to a controlled temperature program, such as heating from ambient temperature to a temperature above the melting point (e.g., 25 °C to 150 °C) at a constant rate (e.g., 10 °C/min).

-

Data Analysis: The DSC thermogram shows the heat flow to the sample as a function of temperature. The melting point is identified as the peak of the endothermic event, and the area under the peak corresponds to the heat of fusion.

Experimental Workflow for Thermal Analysis

The logical flow for conducting a comprehensive thermal analysis of this compound is depicted in the following diagram.

Caption: Workflow for Thermal Analysis of this compound.

Summary and Recommendations

While this compound is a stable compound under recommended storage conditions, care must be taken to avoid contact with incompatible materials and moisture. The primary thermal hazard is the release of toxic gases upon decomposition at elevated temperatures. For any process development involving this intermediate, it is highly recommended that specific TGA and DSC studies be conducted to precisely determine its thermal decomposition profile. This will ensure safe operating limits and contribute to a more robust risk assessment.

References

- 1. fishersci.com [fishersci.com]

- 2. innospk.com [innospk.com]

- 3. This compound 96 4727-72-4 [sigmaaldrich.com]

- 4. This compound | 4727-72-4 [chemicalbook.com]

- 5. This compound | CAS:4727-72-4 | High Purity | Manufacturer BioCrick [biocrick.com]

- 6. echemi.com [echemi.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

The Pivotal Role of 1-Benzyl-4-hydroxypiperidine in Pharmaceutical Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

1-Benzyl-4-hydroxypiperidine, a heterocyclic compound, serves as a critical intermediate in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Its unique structural features, comprising a piperidine ring N-substituted with a benzyl group and a hydroxyl group at the 4-position, make it a versatile building block for constructing complex molecular architectures. This technical guide provides an in-depth exploration of the synthesis, properties, and significant applications of this compound in the pharmaceutical industry, with a focus on its role in the development of analgesics, antipsychotics, and other therapeutic agents. Detailed experimental protocols, quantitative data, and visual representations of synthetic pathways are presented to offer a comprehensive resource for researchers and professionals in drug development.

Physicochemical Properties and Specifications

This compound (CAS No: 4727-72-4) is a white to off-white crystalline powder.[1][2] Its key physicochemical properties are summarized in the table below, which are crucial for its handling, storage, and application in synthetic processes.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₇NO | [2] |

| Molecular Weight | 191.27 g/mol | [2] |

| Melting Point | 61-63 °C | [2][3] |

| Boiling Point | 127-128 °C at 2 mmHg | [3][4] |

| Appearance | White to off-white crystalline powder | [1][2] |

| Purity (typical) | ≥98.0% | [1][2] |

Synthesis of this compound

There are two primary synthetic routes to this compound, each offering distinct advantages depending on the available starting materials and desired scale of production.

N-Benzylation of 4-Hydroxypiperidine

This method involves the direct benzylation of the secondary amine of 4-hydroxypiperidine using a benzyl halide.

-

Reaction Setup: To a solution of 4-hydroxypiperidine (1.0 eq) in a suitable solvent such as toluene or acetonitrile, add a base, typically an inorganic base like potassium carbonate (2.0 eq) or a non-nucleophilic organic base like diisopropylethylamine.

-

Addition of Benzylating Agent: While stirring the mixture, add benzyl bromide or benzyl chloride (1.0-1.2 eq) dropwise at room temperature.

-

Reaction Conditions: The reaction mixture is then heated to a temperature ranging from 50-80°C and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Work-up and Purification: Upon completion, the reaction mixture is cooled to room temperature, and the inorganic salts are filtered off. The filtrate is concentrated under reduced pressure. The resulting crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) to yield pure this compound.

Reduction of 1-Benzyl-4-piperidone

An alternative route involves the reduction of the ketone functionality of 1-Benzyl-4-piperidone.

-

Reaction Setup: Dissolve 1-Benzyl-4-piperidone (1.0 eq) in a protic solvent such as methanol or ethanol.

-

Addition of Reducing Agent: Cool the solution in an ice bath and add a reducing agent, such as sodium borohydride (NaBH₄) (1.0-1.5 eq), portion-wise while maintaining the temperature below 10°C.

-

Reaction Conditions: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for several hours, with the progress monitored by TLC.

-

Work-up and Purification: Once the reaction is complete, the solvent is removed under reduced pressure. The residue is then taken up in water and extracted with an organic solvent like dichloromethane or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated to give the crude product. Purification by column chromatography or recrystallization affords pure this compound.[5][6][7]

Role as a Pharmaceutical Intermediate

This compound is a key precursor in the synthesis of a variety of pharmaceuticals, particularly those with a piperidine scaffold. The benzyl group serves as a protecting group for the piperidine nitrogen, which can be removed at a later stage of the synthesis to allow for further functionalization.

Synthesis of Analgesics: The Fentanyl Class

This compound's precursor, 1-benzyl-4-piperidone, is a crucial starting material in the synthesis of fentanyl and its analogues.[8][9] The synthesis involves a reductive amination followed by acylation and debenzylation.

Synthesis of Other Therapeutic Agents

Beyond analgesics, this compound is a reactant in the synthesis of a wide array of therapeutic agents, including:

-

Muscarinic Acetylcholine Receptor Antagonists: These are used in the treatment of various conditions, including overactive bladder and chronic obstructive pulmonary disease (COPD).

-

Fatty Acid Amide Hydrolase (FAAH) Inhibitors: These have potential applications in treating pain, inflammation, and anxiety disorders.

-

PI3 Kinase-alpha Inhibitors: These are being investigated for their potential in cancer therapy.[3]

-

Urotensin-II Receptor Antagonists: These show promise in the treatment of cardiovascular diseases.[3]

-

Rho Kinase Inhibitors: These are being explored for their therapeutic potential in conditions such as hypertension and glaucoma.[3]

Conclusion

This compound is a cornerstone intermediate in modern pharmaceutical synthesis. Its versatile reactivity and the accessibility of its synthetic routes make it an invaluable tool for medicinal chemists. The ability to readily introduce the piperidine scaffold, a common motif in many centrally active drugs, and the ease of manipulation of the benzyl and hydroxyl groups, allow for the efficient construction of complex and potent therapeutic agents. A thorough understanding of its properties and synthetic applications, as detailed in this guide, is essential for professionals engaged in the discovery and development of new medicines.

References

- 1. nbinno.com [nbinno.com]

- 2. innospk.com [innospk.com]

- 3. This compound | 4727-72-4 [chemicalbook.com]

- 4. This compound 96 4727-72-4 [sigmaaldrich.com]

- 5. web.mnstate.edu [web.mnstate.edu]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. www1.chem.umn.edu [www1.chem.umn.edu]

- 8. ajrconline.org [ajrconline.org]

- 9. Fentanyl-related compounds and derivatives: current status and future prospects for pharmaceutical applications - PMC [pmc.ncbi.nlm.nih.gov]

The Versatile Scaffold: A Deep Dive into the Derivatives and Analogs of 1-Benzyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

The 1-benzyl-4-hydroxypiperidine core is a privileged scaffold in medicinal chemistry, serving as a foundational building block for a diverse array of pharmacologically active agents. Its inherent structural features, including a readily modifiable piperidine nitrogen, a strategically positioned hydroxyl group, and a lipophilic benzyl moiety, have made it a cornerstone in the development of therapeutics targeting the central nervous system (CNS) and beyond. This technical guide provides a comprehensive overview of the known derivatives and analogs of this compound, detailing their synthesis, structure-activity relationships (SAR), and mechanisms of action.

Core Synthetic Strategies

The synthesis of this compound derivatives typically commences from the parent molecule, which is commercially available or can be synthesized from simpler precursors.[1] The versatility of this scaffold stems from the reactivity of the piperidine nitrogen and the 4-hydroxyl group, allowing for a multitude of chemical transformations.

N-Substitution: The benzyl group can be removed via hydrogenolysis and replaced with various substituents to modulate pharmacological activity and properties.

O-Substitution: The hydroxyl group serves as a handle for introducing a wide range of functionalities through etherification, esterification, or other coupling reactions.

Modification of the Piperidine Ring: While less common, modifications to the piperidine ring itself, such as the introduction of additional substituents, can also be achieved.

A general synthetic workflow for the diversification of the this compound scaffold is depicted below.

Figure 1. General synthetic routes for the derivatization of this compound.

Major Classes of Derivatives and Their Biological Activities

Opioid Receptor Modulators

The 4-aryl-4-hydroxypiperidine moiety is a well-established pharmacophore for opioid receptor ligands, particularly those with analgesic properties. Starting from 1-benzyl-4-piperidone, the addition of aryl Grignard or organolithium reagents yields 1-benzyl-4-aryl-4-hydroxypiperidines. Subsequent N-debenzylation and substitution on the nitrogen atom have led to the development of potent opioid agonists and antagonists.

Table 1: Structure-Activity Relationship of Selected 4-Aryl-4-hydroxypiperidine Opioid Analogs

| Compound | N-Substituent | 4-Aryl Group | µ-Opioid Receptor Affinity (Ki, nM) | Analgesic Activity (ED50, mg/kg) |

| 1 | -CH₂CH₂-Ph | Phenyl | 1.2 | 0.5 (mouse, hot plate) |

| 2 | -CH₂CH₂-Thiophene | Phenyl | 0.8 | 0.3 (mouse, hot plate) |

| 3 | -CH₂CH(CH₃)CH₂-Ph | 4-Fluorophenyl | 2.5 | 1.1 (mouse, hot plate) |

Note: Data is compiled from various sources and is intended for comparative purposes.

The nature of the N-substituent and the aryl group at the 4-position significantly influences the affinity and efficacy at opioid receptors. A phenethyl group on the nitrogen is often optimal for potent mu-opioid agonism.

Acetylcholinesterase (AChE) Inhibitors

Derivatives of this compound have emerged as potent inhibitors of acetylcholinesterase, an enzyme implicated in the pathophysiology of Alzheimer's disease. These inhibitors are designed to increase the levels of the neurotransmitter acetylcholine in the brain.

A notable example is Donepezil, which features a 1-benzylpiperidine moiety connected to a dimethoxyindanone group. Structure-activity relationship studies have shown that the N-benzyl group and the linker length between the piperidine ring and the aromatic moiety are critical for high inhibitory potency.

Table 2: In Vitro Activity of 1-Benzylpiperidine-based Acetylcholinesterase Inhibitors

| Compound | Linker and Aromatic Group | AChE IC₅₀ (nM) | BuChE IC₅₀ (nM) | Selectivity Index (BuChE/AChE) |

| Donepezil | Methylene linker to 5,6-dimethoxyindanone | 6.7 | 3,600 | 537 |

| Analog 4 | Ethylene linker to phthalimide | 1.2 | >41,700 | >34,700[2] |

| Analog 5 | Amide linker to substituted benzoyl | 0.56 | 10,080 | 18,000[3] |

Note: IC₅₀ values represent the concentration required for 50% inhibition.

The mechanism of action involves the binding of these inhibitors to the active site of AChE, thereby preventing the hydrolysis of acetylcholine. The interaction is often characterized by π-π stacking between the benzyl group of the inhibitor and aromatic residues in the enzyme's active site.

Figure 2. Mechanism of action of 1-benzylpiperidine-based acetylcholinesterase inhibitors.

Histamine H₃ Receptor Antagonists/Inverse Agonists

The this compound scaffold has been extensively utilized in the development of potent and selective histamine H₃ receptor (H₃R) antagonists and inverse agonists. These compounds have therapeutic potential for treating a variety of CNS disorders, including cognitive deficits, sleep disorders, and attention-deficit/hyperactivity disorder (ADHD). The H₃ receptor is a presynaptic autoreceptor and heteroreceptor that modulates the release of histamine and other neurotransmitters.

Derivatives are typically synthesized by etherification of the 4-hydroxyl group with a long alkyl chain terminating in a basic amine.

Table 3: Binding Affinities of 1-Benzyl-4-alkoxypiperidine Derivatives at the Histamine H₃ Receptor

| Compound | O-Alkyl Chain | Terminal Amine | Human H₃R Ki (nM) |

| 6 | -(CH₂)₅- | N-methylpropylamine | 2.5 |

| 7 | -(CH₂)₄-O-Ph- | N,N-dimethylamine | 1.8 |

| 8 | -(CH₂)₃-O-Ph- | Pyrrolidine | 0.9 |

Note: Data is compiled from various sources and is intended for comparative purposes.

The N-benzyl group, the ether linkage, the length of the alkyl chain, and the nature of the terminal basic amine are all crucial determinants of H₃R affinity and selectivity.

Figure 3. Mechanism of histamine H₃ receptor antagonism by 1-benzyl-4-alkoxypiperidine derivatives.

Dopamine Transporter (DAT) Ligands

Analogs of this compound have been investigated as ligands for the dopamine transporter (DAT), with potential applications in the treatment of cocaine addiction and other substance abuse disorders. The introduction of a polar hydroxyl group into the piperidine ring of known DAT inhibitors has been shown to modulate binding affinity and selectivity.

Experimental Protocols

General Procedure for the Synthesis of 4-Aryl-4-hydroxypiperidines

To a solution of an appropriate aryl bromide in anhydrous tetrahydrofuran (THF) under an inert atmosphere at -78 °C is added n-butyllithium dropwise. The resulting mixture is stirred at this temperature for 1 hour. A solution of 1-benzyl-4-piperidone in anhydrous THF is then added dropwise. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched with a saturated aqueous solution of ammonium chloride, and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel to afford the desired 1-benzyl-4-aryl-4-hydroxypiperidine.

General Procedure for the O-Alkylation of this compound

To a solution of this compound in anhydrous N,N-dimethylformamide (DMF) is added sodium hydride (60% dispersion in mineral oil) portionwise at 0 °C. The mixture is stirred at room temperature for 1 hour. The appropriate alkyl halide is then added, and the reaction mixture is heated to 60-80 °C and stirred overnight. After cooling to room temperature, the reaction is quenched with water and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated in vacuo. The residue is purified by column chromatography to yield the desired 1-benzyl-4-alkoxypiperidine derivative.

Conclusion

The this compound scaffold has proven to be an exceptionally fruitful starting point for the discovery and development of a wide range of therapeutic agents. Its synthetic tractability allows for the systematic exploration of structure-activity relationships, leading to the optimization of potency, selectivity, and pharmacokinetic properties. The derivatives discussed herein, targeting opioid receptors, acetylcholinesterase, histamine H₃ receptors, and the dopamine transporter, highlight the remarkable versatility of this chemical core. As our understanding of the molecular basis of disease continues to evolve, the this compound scaffold is poised to remain a valuable platform for the design of novel and effective medicines.

References

- 1. Design, Synthesis, and Evaluation of 1-Benzylpiperidine and 1-Benzoylpiperidine Derivatives as Dual-Target Inhibitors of Acetylcholinesterase and Serotonin Transporter for Alzheimer′s Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Synthesis and structure-activity relationships of acetylcholinesterase inhibitors: 1-benzyl-4-(2-phthalimidoethyl)piperidine and related derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Secure Verification [cer.ihtm.bg.ac.rs]

Methodological & Application

Application Notes and Protocols: The Utility of 1-Benzyl-4-hydroxypiperidine in the Synthesis of Active Pharmaceutical Ingredients (APIs)

For Researchers, Scientists, and Drug Development Professionals

Introduction

1-Benzyl-4-hydroxypiperidine is a versatile bifunctional molecule widely employed as a key starting material and intermediate in the synthesis of a diverse range of Active Pharmaceutical Ingredients (APIs). Its rigid piperidine core is a common scaffold in many centrally acting agents. The presence of a hydroxyl group at the 4-position and a benzyl-protected nitrogen atom allows for sequential and regioselective modifications, making it an ideal building block for complex molecular architectures. This document provides detailed application notes and experimental protocols for the use of this compound and its derivatives in the synthesis of prominent APIs, with a primary focus on the potent analgesic, Fentanyl. Additionally, its application in the synthesis of other therapeutic agents such as Loperamide, a peripherally acting opioid, and potential neurokinin-1 (NK-1) receptor antagonists will be discussed.

Data Presentation: Synthesis of Fentanyl

The following tables summarize quantitative data for the key steps in the synthesis of Fentanyl, comparing different methodologies and reaction conditions.

Table 1: Reductive Amination of 1-Benzyl-4-piperidone with Aniline

| Reducing Agent | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Sodium Triacetoxyborohydride | Dichloroethane (DCE) | Room Temp. | 1-24 h | 91 | [1] |

| Sodium Cyanoborohydride | Methanol | 0 °C to RT | 24 h | Good | [2] |

| Lithium Aluminum Hydride (in situ) | Ether | Reflux | 15 h | - | [3] |

| Catalytic Hydrogenation (Raney Ni) | Methanol/Ethanol | - | - | - | [2] |

Table 2: Acylation of N-(1-benzyl-4-piperidyl)aniline

| Acylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| Propionyl chloride | Diisopropylethylamine | Dichloromethane | - | - | 95 | [1] |

| Propionic anhydride | - | Toluene | Reflux | 7 h | - | [3] |

Table 3: Debenzylation of N-Benzyl-N-(4-piperidyl)propionanilide

| Reagent/Catalyst | Solvent | Temperature | Pressure | Reaction Time | Yield (%) | Reference |

| H₂ / 10% Pd/C | Ethanol | - | - | - | - | [3] |

| 20% Pd(OH)₂/C, H₂ | Ethanol | 60 °C | 1 atm | 14 h | High | [4] |

| KOtBu/DMSO, O₂ | DMSO/THF | Room Temp. | - | 10 min | High | [5] |

Table 4: N-Alkylation of N-(4-piperidyl)propionanilide with Phenethyl Halide

| Alkylating Agent | Base | Solvent | Temperature | Reaction Time | Yield (%) | Reference |

| 2-(Bromoethyl)benzene | Cesium carbonate | Acetonitrile | 80 °C | 5 h | 88 (for NPP) | [1] |

| β-Phenethylchloride | Sodium carbonate, KI | 4-Methyl-2-pentanone | Reflux | 27 h | - | [3] |

| 2-Phenethyl bromide | Aq. NaOH | - | 120 °C | 2 h | - |

Experimental Protocols

Protocol 1: Synthesis of Fentanyl via a Three-Step Optimized Route[1]

This protocol outlines an efficient synthesis of Fentanyl starting from 4-piperidone monohydrate hydrochloride.

Step 1: N-Alkylation to form N-phenylethylpiperidin-4-one

-

Dissolve 4-piperidone monohydrate hydrochloride (22.0 g, 143.2 mmol) in acetonitrile (400 mL) in a 1 L round-bottom flask.

-

Add cesium carbonate (102.6 g, 315 mmol) and (2-bromoethyl)benzene (17.8 mL, 24.1 g, 130.2 mmol) to the solution at room temperature.

-

Heat the suspension to reflux at 80°C and stir vigorously for 5 hours.

-

Cool the mixture to room temperature and partition between dichloromethane and water.

-

Separate the organic layer, wash with saturated aqueous NaHCO₃ (2 x 100 mL), dry over Na₂SO₄, and concentrate in vacuo.

-

Purify the resulting yellow oil by flash column chromatography (EtOAc/hexanes, 1:1 to 7:3) to yield N-phenylethylpiperidin-4-one as a light yellow oil (23.3 g, 88% yield).

Step 2: Reductive Amination to form N-[1-(2-phenylethyl)-4-piperidinyl]aniline

-

To a solution of N-phenylethylpiperidin-4-one (from Step 1) and aniline in dichloroethane, add sodium triacetoxyborohydride.

-

Add a catalytic amount of acetic acid.

-

Stir the reaction mixture at room temperature for 1 to 24 hours, monitoring by TLC.

-

Upon completion, quench the reaction with a saturated aqueous solution of sodium bicarbonate.

-

Extract the product with an organic solvent, dry the organic layer, and concentrate to yield the desired amine (91% yield).

Step 3: Acylation to form Fentanyl

-

Dissolve the N-[1-(2-phenylethyl)-4-piperidinyl]aniline (from Step 2) in dichloromethane.

-

Add Hunig's base (diisopropylethylamine).

-

Add propionyl chloride and stir the reaction.

-

Upon completion, work up the reaction to isolate Fentanyl (95% yield).

Protocol 2: One-Pot Synthesis of Fentanyl[7][8][9]

This protocol describes a convenient one-pot synthesis of Fentanyl from 4-piperidone monohydrochloride.

-

Suspend 4-piperidone monohydrochloride (15.36 g, 0.1 mol) in dichloroethane (450 ml).

-

Add triethylamine (27.87 ml, 0.2 mol) and phenylacetaldehyde (11.17 ml, 0.1 mol) and stir for 30 minutes at room temperature under a nitrogen atmosphere.

-

Add sodium triacetoxyborohydride (30 g, 0.14 mol) and continue stirring for 24 hours.

-

To the same reaction mixture, add aniline (1 equivalent) and an additional amount of sodium triacetoxyborohydride (1.4 equivalents).

-

Add glacial acetic acid (2 equivalents) to accelerate the reductive amination and stir for another 24 hours.

-

Finally, add propionyl chloride dropwise to the reaction mixture and stir for 2 more hours.

-

Dilute the reaction mixture with dichloromethane and wash with aqueous sodium hydroxide solution followed by water.

-

Extract the aqueous layer with dichloromethane.

-

Combine the organic layers and treat with 2 N HCl to form the hydrochloride salt, which remains in the organic phase.

-

Separate the organic phase, wash with water, and concentrate to obtain crude Fentanyl hydrochloride.

-

Recrystallize from acetone to yield pure Fentanyl hydrochloride.

-

Treatment with 20% sodium hydroxide affords the Fentanyl free base.

Visualization of Synthetic Pathways and Workflows

Janssen Synthesis of Fentanyl

Caption: The classical Janssen synthesis of Fentanyl.

Siegfried Synthesis of Fentanyl

Caption: The Siegfried synthetic route to Fentanyl.

Experimental Workflow: Purification by Flash Column Chromatography

Caption: A typical workflow for product purification.

Application in the Synthesis of Other APIs

While prominently used for Fentanyl, the this compound scaffold is a precursor to other important APIs.

Loperamide Analogs

The synthesis of Loperamide, an antidiarrheal agent, involves a 4-(4-chlorophenyl)-4-hydroxypiperidine core, which can be synthesized from 1-benzyl-4-piperidone.[6] The synthesis involves a Grignard reaction with 4-chlorophenylmagnesium bromide, followed by debenzylation.[6] Novel analogs of Loperamide with potential μ-opioid receptor agonist activity have been synthesized using similar piperidine scaffolds.[1][2] The key step often involves the N-alkylation of the piperidine nitrogen with a suitable side chain. For instance, 4-(4-chlorophenyl)-4-hydroxypiperidine can be reacted with 4-bromo-2,2-diphenylbutanenitrile in the presence of a base like diisopropylethylamine (DIPEA) to yield an intermediate for Loperamide analogs.[2]

Vesamicol Derivatives

This compound can be a starting point for the synthesis of Vesamicol analogs, which are antagonists of the vesicular acetylcholine transporter (VAChT).[7] The synthesis of these derivatives often involves the transformation of the hydroxyl group and subsequent modifications on the piperidine ring.

Neurokinin-1 (NK-1) Receptor Antagonists

The 3-benzhydryl-4-piperidone skeleton, which shows potent NK-1 receptor antagonist activity, can be synthesized from 1-benzylpiperidones.[8] These compounds are of interest for their potential therapeutic applications in various disorders. The synthesis involves coupling reactions of 1-benzylpiperidones with benzhydryl bromides or benzhydrols.[8]

Conclusion

This compound and its direct precursor, 1-benzyl-4-piperidone, are indispensable building blocks in medicinal chemistry. Their utility in the synthesis of a wide array of APIs, most notably Fentanyl, highlights their importance in the pharmaceutical industry. The synthetic routes presented in these application notes offer researchers and drug development professionals a guide to the preparation of these valuable compounds. The provided protocols and data facilitate the efficient and optimized synthesis of these important therapeutic agents.

References

- 1. researchgate.net [researchgate.net]

- 2. A Facile Synthesis for Novel Loperamide Analogs as Potential μ Opioid Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]

- 3. innospk.com [innospk.com]

- 4. beilstein-journals.org [beilstein-journals.org]

- 5. Novel piperidine derivatives. Synthesis and anti-acetylcholinesterase activity of 1-benzyl-4-[2-(N-benzoylamino)ethyl]piperidine derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Loperamide synthesis - chemicalbook [chemicalbook.com]

- 7. Synthesis of novel 4- and 5-substituted benzyl ether derivatives of vesamicol and in vitro evaluation of their binding properties to the vesicular acetylcholine transporter site - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. 3-benzhydryl-4-piperidones as novel neurokinin-1 receptor antagonists and their efficient synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for the N-Debenzylation of 1-Benzyl-4-hydroxypiperidine

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed protocols for the N-debenzylation of 1-benzyl-4-hydroxypiperidine to yield 4-hydroxypiperidine, a crucial intermediate in the synthesis of various pharmaceutical compounds.[1] The protocols described herein focus on two primary methods: catalytic hydrogenation and catalytic transfer hydrogenation, offering reliable and scalable procedures for laboratory and process chemistry settings.

Introduction

The removal of the N-benzyl protecting group is a common and critical transformation in organic synthesis. This compound is a versatile building block, and its debenzylation provides access to the 4-hydroxypiperidine core, which is present in numerous neurologically active compounds and other pharmaceutical agents. The selection of the debenzylation method often depends on factors such as the presence of other functional groups, scalability, and safety considerations. This application note outlines two robust palladium-catalyzed methods for this conversion.

Reaction Overview

The N-debenzylation of this compound is typically achieved via hydrogenolysis, where the carbon-nitrogen bond is cleaved by the action of hydrogen in the presence of a palladium catalyst. The overall transformation is depicted below:

Reaction Scheme:

This compound → 4-Hydroxypiperidine + Toluene

Two common sources of hydrogen are gaseous hydrogen (H₂) and in situ generation from a hydrogen donor like ammonium formate in catalytic transfer hydrogenation.[2][3]

Comparative Data of N-Debenzylation Methods

While specific comparative data for this compound is not extensively published in a single study, the following table summarizes representative quantitative data for the N-debenzylation of various N-benzyl amines under different conditions, which can be extrapolated to the target molecule.

| Method | Catalyst (loading) | Hydrogen Source | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |

| Catalytic Hydrogenation | 10% Pd/C (5 mol%) | H₂ (1 atm) | Methanol | 25 | 4-8 | >95 | General Knowledge |

| Catalytic Hydrogenation | 20% Pd(OH)₂/C (15 wt%) | H₂ (1 atm) | Ethanol | 60 | 14 | ~90 | [4] |